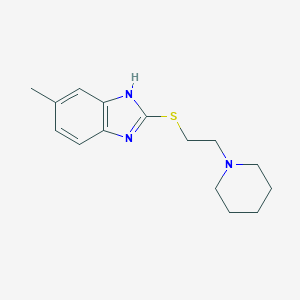
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide is a complex organic compound that features a benzimidazole core substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole: Lacks the methyl group at the 6-position.
6-methyl-1H-benzimidazole: Lacks the piperidine moiety.
2-(2-piperidin-1-ylethylsulfanyl)-1H-indole: Features an indole core instead of a benzimidazole core.
Uniqueness
5-methyl-1H-benzimidazol-2-yl 2-(1-piperidinyl)ethyl sulfide is unique due to the presence of both the methyl group and the piperidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C15H21N3S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
6-methyl-2-(2-piperidin-1-ylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H21N3S/c1-12-5-6-13-14(11-12)17-15(16-13)19-10-9-18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,16,17) |
Clé InChI |
PWCJXGITRJUHMG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SCCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


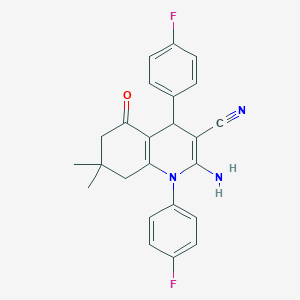
![(E)-4-[(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENETHYL)AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B259090.png)
![BUTYL 4-[1-(4-BROMOPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE](/img/structure/B259098.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)
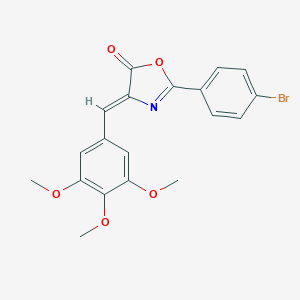
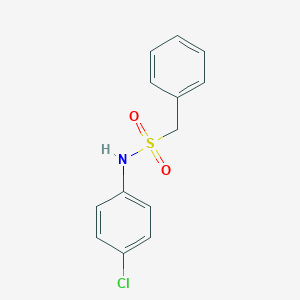
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-TRIMETHYL-3-OXO-N-(QUINOLIN-8-YL)BICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE](/img/structure/B259109.png)
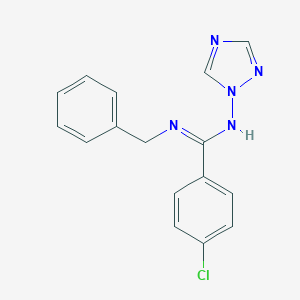
![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
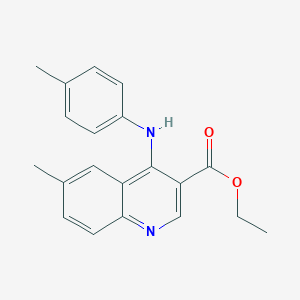
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
